2-benzylsulfanyl-5-methyl-3H-pyrimidin-4-one
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Overview
Description
2-Benzylsulfanyl-5-methyl-3H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-benzylsulfanyl-5-methyl-3H-pyrimidin-4-one typically involves the reaction of 2-mercapto-5-methylpyrimidin-4-one with benzyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic substitution, where the thiol group of the pyrimidine reacts with the benzyl halide to form the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Benzylsulfanyl-5-methyl-3H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the benzylsulfanyl group, yielding 5-methyl-3H-pyrimidin-4-one.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: 5-Methyl-3H-pyrimidin-4-one.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-Benzylsulfanyl-5-methyl-3H-pyrimidin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-benzylsulfanyl-5-methyl-3H-pyrimidin-4-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The sulfur atom in the benzylsulfanyl group can form interactions with metal ions or other biomolecules, influencing the compound’s activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- 2-Methylsulfanyl-5-methyl-3H-pyrimidin-4-one
- 2-Phenylsulfanyl-5-methyl-3H-pyrimidin-4-one
- 2-Benzylsulfanyl-4-methyl-3H-pyrimidin-5-one
Comparison: 2-Benzylsulfanyl-5-methyl-3H-pyrimidin-4-one is unique due to the presence of the benzylsulfanyl group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
78932-22-6 |
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Molecular Formula |
C12H12N2OS |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
2-benzylsulfanyl-5-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H12N2OS/c1-9-7-13-12(14-11(9)15)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14,15) |
InChI Key |
ORYTUXYMKSPQSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(NC1=O)SCC2=CC=CC=C2 |
Origin of Product |
United States |
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